molecular formula C19H18N2O3 B2920571 N-(4-(furan-3-yl)benzyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034455-67-7

N-(4-(furan-3-yl)benzyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide

Cat. No.: B2920571
CAS No.: 2034455-67-7
M. Wt: 322.364
InChI Key: DVNBRTIMOMWTLQ-UHFFFAOYSA-N
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Description

N-(4-(furan-3-yl)benzyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a complex organic compound that belongs to the class of isoxazole derivatives. . This particular compound features a furan ring, a benzyl group, and a tetrahydrobenzo[d]isoxazole moiety, making it a unique structure with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(furan-3-yl)benzyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve heating under reflux or microwave irradiation to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability . Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, would be considered to reduce the environmental impact of the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(furan-3-yl)benzyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c22-19(18-16-3-1-2-4-17(16)24-21-18)20-11-13-5-7-14(8-6-13)15-9-10-23-12-15/h5-10,12H,1-4,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNBRTIMOMWTLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)NCC3=CC=C(C=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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